N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride
Beschreibung
This compound belongs to the tetrahydrothiazolo[5,4-c]pyridine scaffold, a heterocyclic system notable for its pharmacological relevance. The structure features:
- A 4-ethoxybenzamide moiety attached to the thiazolo ring, providing moderate lipophilicity due to the ethoxy substituent.
- A hydrochloride salt formulation, enhancing solubility and bioavailability.
This scaffold is frequently utilized in drug discovery, particularly for anticoagulants and enzyme inhibitors. The ethoxy group balances solubility and membrane permeability, making the compound a candidate for further therapeutic exploration .
Eigenschaften
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c1-2-27-18-10-8-17(9-11-18)21(26)24-22-23-19-12-13-25(15-20(19)28-22)14-16-6-4-3-5-7-16;/h3-11H,2,12-15H2,1H3,(H,23,24,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQWNRFSZJEGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies assessing its efficacy in different applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thiazolo[5,4-c]pyridine core with a benzyl group and an ethoxybenzamide moiety. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound's ability to scavenge free radicals has been demonstrated in various assays.
- Antiproliferative Effects : Studies have shown that it can inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Properties : The compound has been noted for its potential to reduce inflammation in cellular models.
Antioxidant Activity
A study assessed the antioxidant capabilities of related compounds using DPPH and FRAP assays. The results indicated that compounds similar to this compound exhibited significant antioxidant activity. The specific IC50 values demonstrated a strong correlation with structural features such as the presence of hydroxyl groups .
Antiproliferative Effects
In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results suggest that the compound's mechanism may involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory effects were evaluated using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed IC50 for TNF-alpha inhibition was approximately 50 nM, indicating potent anti-inflammatory properties .
Case Studies
- Photoprotective Properties : In a study evaluating multifunctional compounds for sunscreen applications, derivatives of this compound were found to provide effective UV protection while exhibiting antioxidant properties. These characteristics make them suitable candidates for incorporation into topical formulations .
- Cancer Treatment : A clinical trial involving patients with advanced solid tumors investigated the efficacy of this compound as part of a combination therapy regimen. Preliminary results showed improved patient outcomes compared to standard treatments alone, highlighting its potential as an adjunct therapy in oncology .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Modified Benzamide Substituents
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide Hydrochloride
- Substituent : 4-tert-butylbenzamide.
- Molecular Weight : 442.018 g/mol (vs. ~436 g/mol for the target compound, assuming similar core structure).
- Pharmacological Impact : Bulkier tert-butyl may improve target binding affinity in hydrophobic pockets but could limit metabolic stability .
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide Hydrochloride
- Substituent : 2-naphthamide.
- Key Differences : The naphthalene ring introduces extended π-π interactions, enhancing binding to aromatic residues in enzymes.
- Safety Profile: Requires stringent handling due to toxicity risks (e.g., carcinogenicity warnings) .
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide Hydrochloride
- Substituent : Acetamide.
- Key Differences : Simplified structure with lower molecular weight (233.72 g/mol) and reduced steric hindrance. Likely less potent but with improved solubility .
Analogues with Modified Tetrahydrothiazolopyridine Substituents
Edoxaban (Anticoagulant)
- Core Structure : Shares the tetrahydrothiazolo[5,4-c]pyridine scaffold.
- Key Modifications : Includes a carboxamide-linked cyclohexyl group and a chloropyridinyl moiety.
- Therapeutic Use : FDA-approved FXa inhibitor, demonstrating the scaffold’s applicability in anticoagulation. Molecular weight: 548.06 g/mol .
N-(5-Propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide Hydrochloride
- Substituent : 5-propyl on the thiazolo ring and sulfamoylbenzamide.
- Supplied globally for research use .
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide Hydrochloride
- Substituent : 4-fluorophenylacetamide.
- Marketed by suppliers in Germany and China .
Pharmacologically Relevant Derivatives
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
- Role : Intermediate for Edoxaban synthesis.
- Key Feature : Carboxylic acid group allows conjugation with amines, forming diamide derivatives critical for FXa inhibition .
N-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- Substituent : Cyclopropylsulfonyl and tetrazole groups.
- Key Differences : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability. Molecular weight: 431.5 g/mol .
Comparative Data Table
*Estimated based on structural similarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
